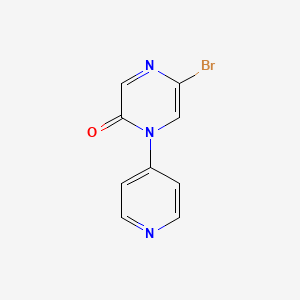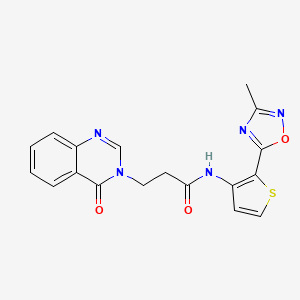
5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one is a compound of interest in various fields of chemistry and materials science due to its unique structural features. This compound, incorporating elements such as bromine, pyridine, and dihydropyrazinone, shows potential for application in organic synthesis, medicinal chemistry, and possibly as a building block in material science.
Synthesis Analysis
The synthesis of compounds related to this compound involves multi-step chemical reactions, starting from basic precursors like pyridin-4-ol and 4-bromo-2-fluoroaniline. These processes include nitration, chlorination, N-alkylation, reduction, and condensation steps to form the desired compounds. The yields and specific conditions for these reactions vary, highlighting the need for precise control over reaction parameters to achieve high purity and yield (Linxiao Wang et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR, IR, and mass spectrometry, alongside X-ray crystallography. These techniques provide insights into the arrangement of atoms, molecular conformations, and the presence of functional groups, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactions involving this compound can be diverse, including participation in coupling reactions, such as Suzuki cross-coupling, to form various derivatives. These reactions expand the utility of the compound in synthesizing a wide range of products with potential biological activities (Gulraiz Ahmad et al., 2017).
Scientific Research Applications
Proton Transfer and Photophysical Properties
A study on derivatives of pyrazolylpyridines, including compounds related to 5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one, highlights their unique photoreactions and proton transfer mechanisms. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. Such properties are significant for understanding photophysical behaviors and designing photo-responsive materials (Vetokhina et al., 2012).
Synthesis and Electronic Properties
The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, involving derivatives of this compound, have been explored. These complexes exhibit a wide range of redox and emission properties, significantly influenced by the ancillary tetrazolate ligand. This study provides insights into color tuning in iridium complexes, which is crucial for the development of photophysical devices and materials (Stagni et al., 2008).
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
Research on the palladium-catalyzed Suzuki cross-coupling reactions of 5-Bromo-2-methylpyridin-3-amine showcases the efficient synthesis of novel pyridine derivatives. These derivatives have been studied for their potential as chiral dopants for liquid crystals and evaluated for biological activities, including anti-thrombolytic and biofilm inhibition activities. This highlights the compound's utility in synthesizing novel materials with specific electronic and biological functions (Ahmad et al., 2017).
Antibacterial and Antioxidant Properties
Several studies focus on the synthesis and biological evaluation of novel derivatives for potential antibacterial and antioxidant applications. For instance, new pyrazolopyridine-based heterocycles have demonstrated significant in vitro antibacterial properties, highlighting the compound's relevance in developing new antimicrobial agents (Abdel‐Latif et al., 2019). Additionally, spectroscopic and density functional theory studies of related bromopyridines have contributed to understanding their optical properties and potential in DNA interaction and antimicrobial activities (Vural & Kara, 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a variety of mechanisms, potentially including direct binding, inhibition, or modulation of receptor activity .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one could potentially affect a wide range of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it may have a broad range of potential effects, depending on the specific targets and pathways it interacts with .
Future Directions
The future directions for “5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. This could include more detailed studies on their mechanisms of action, as well as the development of new synthesis methods .
properties
IUPAC Name |
5-bromo-1-pyridin-4-ylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-8-6-13(9(14)5-12-8)7-1-3-11-4-2-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKFPOLDLBCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}(2,5-dimethoxy phenyl)amine](/img/structure/B2481469.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)


![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2481477.png)
![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)




![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)